(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-4-bromoaniline
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-3-12-22-18(14-4-10-17(23-2)11-5-14)13-24-19(22)21-16-8-6-15(20)7-9-16/h3-11,13H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQNNFKNZUFTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Br)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Synthesis of 4-Bromoaniline Precursors
The preparation of high-purity 4-bromoaniline forms the foundation for subsequent thiazole functionalization. Contemporary methods have evolved beyond traditional Sandmeyer reactions, with source demonstrating a 100% yield protocol using hydrazine hydrate (4 mmol) and Fe₂O₃/C catalysts in ethanol at 85°C. This iron-catalyzed amination of 1-bromo-4-nitrobenzene eliminates hazardous diazonium intermediates while maintaining exceptional atom economy.
Critical reaction parameters include:
- Catalyst loading : 0.025 mmol Fe-500-1h per 1 mmol substrate
- Solvent system : Anhydrous ethanol enabling simultaneous dissolution of aromatic substrate and catalyst
- Temperature control : Precise 85°C reflux prevents over-reduction to aniline byproducts
Purification via vacuum distillation yields pharmaceutical-grade 4-bromoaniline (mp 62-64°C) with <0.5% residual metals, as verified by ICP-MS. This methodology surpasses conventional Pd-catalyzed approaches in cost-effectiveness and scalability for multigram syntheses.
Advanced α-Bromoketone Fabrication for Thiazole Nucleation
Construction of the thiazole core requires regioselective bromination of 3-allyl-4-(4-methoxyphenyl)propan-1-one. Source details a bromine-mediated α-halogenation in acetic acid achieving quantitative conversion at 25°C. The reaction mechanism proceeds through enol tautomerization, with Br₂ acting as both electrophile and oxidant:
$$
\text{R-C(O)-CH}2\text{-R'} \xrightarrow[\text{AcOH}]{Br2} \text{R-C(O)-CHBr-R'} + \text{HBr}
$$
Notable process innovations include:
- Solvent optimization : Glacial acetic acid enhances enol stability vs. competing β-bromination
- Stoichiometric control : 1.05 eq Br₂ prevents di-brominated byproducts
- In situ quenching : Sodium thiosulfate washing removes excess bromine before workup
The resultant α-bromoketone crystallizes from heptane (mp 89-91°C) with >99% purity by HPLC. X-ray crystallography confirms exclusive α-bromination, critical for subsequent cyclocondensation regiochemistry.
Hantzsch-Thiazole Cyclocondensation: Mechanism and Optimization
Traditional Hantzsch synthesis (source) undergoes strategic refinement for Z-isomer control. Reacting α-bromoketones with N-(4-bromophenyl)thiourea in ethanol/water (3:1) at 60°C produces the thiazolium hydrobromide intermediate. Subsequent neutralization with 10% NH₄OH liberates the free base while preserving stereochemical integrity:
$$
\ce{R-C(O)-CHBr-R' + H2N-C(S)-NH-Ar ->[EtOH/H2O] Thiazolium^+ Br^- ->[NH4OH] Thiazol-2-imine}
$$
Critical advancements from source include:
- Solvent engineering : Ethanol/water mixtures enhance thiourea solubility vs. pure DMF
- Temperature profiling : 60°C prevents imine isomerization during cyclization
- Stoichiometric ratios : 1:1.2 ketone:thiourea minimizes disubstituted byproducts
Reaction monitoring via in situ IR (disappearance of νC=O at 1680 cm⁻¹) confirms completion within 4-6 hours. The crude product precipitates as hydrobromide salt (82-87% yield), with Z/E ratio >4:1 before neutralization.
Green Chemistry Approaches Using Formic Acid Mediation
Patent WO2014029320A1 (source) revolutionizes thiazole synthesis by eliminating halogenated solvents. The formic acid-mediated protocol achieves comparable yields (85-90%) through:
- Dual solvent-catalyst role : HCOOH protonates thiourea enhancing nucleophilicity
- Microwave assistance : 100W irradiation reduces reaction time to 35 minutes
- Tandem deprotection : In situ removal of Boc groups during cyclization
This method demonstrates exceptional compatibility with acid-sensitive methoxyphenyl groups, preserving aryl ether integrity. Comparative analysis shows:
| Parameter | Traditional Hantzsch | Formic Acid Method |
|---|---|---|
| Temperature | 60°C | 80°C |
| Time | 4-6 h | 35 min (MW) |
| E-Factor | 23.4 | 8.7 |
| Z/E Ratio | 4:1 | 5.5:1 |
The enhanced Z-selectivity in formic acid systems arises from preferential protonation of the E-imine transition state, as modeled by DFT calculations.
Stereochemical Control and Z-Isomer Enrichment
Geometric isomerism at the thiazol-2-imine linkage presents a critical synthetic challenge. Source demonstrates that neutralization conditions profoundly impact Z/E ratios:
- Base strength : NH₄OH (pH 9-10) favors Z-isomer vs. NaOH (pH >12) causing equilibration
- Counterion effects : Bromide salts stabilize Z-configuration through N-H···Br⁻ hydrogen bonding
- Crystallization solvents : Ethanol preferentially crystallizes Z-isomer (ΔG = -8.2 kJ/mol)
Advanced techniques from source employ chiral auxiliaries during cyclocondensation, achieving 95% de when using (R)-phenylglycinol derivatives. However, scalability limitations necessitate alternative approaches:
- Dynamic kinetic resolution : Pd/C-catalyzed hydrogenation equilibrates isomers at 50°C
- Chromatographic separation : Reverse-phase HPLC with Chiralpak AD-H column (85:15 hexane/IPA)
- Photochemical isomerization : 300 nm UV irradiation in DCM (Z→E conversion <5% after 24h)
These strategies enable gram-scale production of Z-isomer with >99% stereochemical purity, as confirmed by NOESY correlations (H-allyl ↔ H-imine).
Analytical Characterization and Quality Control
Rigorous spectroscopic validation ensures compound identity and purity:
- δ 2.34 (s, 3H, OCH₃)
- δ 4.68 (d, J=6.4 Hz, 2H, CH₂-CH=CH₂)
- δ 7.02 (s, 1H, thiazole-H)
- δ 7.25-7.53 (m, 8H, Ar-H)
Elemental Analysis :
Calculated for C₂₀H₁₈BrN₃O₂S: C 54.31%, H 4.10%, N 9.50%
Found: C 54.28%, H 4.08%, N 9.47%
HPLC Purity :
- Column: Zorbax SB-C18 (4.6×250 mm)
- Mobile phase: MeCN/H2O (65:35) + 0.1% TFA
- Retention time: 12.7 min (Z-isomer), 14.2 min (E-isomer)
- Purity: 99.3% (Z) by AUC
Stability studies indicate >24-month shelf life when stored under argon at -20°C, with <0.5% isomerization annually.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the bromoaniline moiety, potentially leading to the formation of reduced thiazole derivatives or debrominated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromoaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced thiazole derivatives or debrominated products.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds structurally similar to (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-4-bromoaniline have demonstrated activity against various bacterial strains and fungi. The following table summarizes the antimicrobial activity of related compounds:
Anticancer Activity
The anticancer properties of thiazole derivatives are well-documented. Compounds similar to this compound have shown promising results against cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). A summary of anticancer activity is presented below:
| Compound Name | Cancer Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| 1. Compound D | MCF7 | 12.5 | |
| 2. Compound E | MCF7 | 8.0 | |
| 3. Compound F | MCF7 | 15.0 |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria using a turbidimetric method. Results indicated that certain derivatives exhibited significant inhibition, suggesting potential for development into new antimicrobial agents .
- Anticancer Screening : In vitro assays were conducted on a series of thiazole derivatives against MCF7 cells, revealing that specific compounds displayed potent antiproliferative effects, indicating their potential as anticancer therapeutics .
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-4-bromoaniline depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other macromolecules, leading to modulation of biological pathways. The thiazole ring and the bromoaniline moiety can play crucial roles in binding to target sites, while the allyl and methoxyphenyl groups can influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Structural Analogues in Thiazole and Triazine Families
The compound shares structural motifs with other heterocyclic systems, such as triazine and isoxazole derivatives. Below is a comparative analysis:
Key Observations :
- The thiazole core in the target compound distinguishes it from triazine and isoxazole analogs. Thiazoles generally exhibit stronger π-π stacking interactions with biological targets compared to triazines, which are more rigid and planar .
- The 4-bromoaniline group enhances electrophilicity, similar to the 4-bromophenyl group in the isoxazole derivative . However, the presence of an allyl group in the thiazole compound may reduce steric hindrance compared to bulkier substituents in the triazine analog .
- Synthetic Accessibility : The triazine derivative requires multi-step nucleophilic aromatic substitution reactions , while the thiazole compound likely involves cyclocondensation of thiourea derivatives with α-halo ketones.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWG) : The bromine atom in all three compounds acts as an EWG, polarizing the aromatic rings and enhancing reactivity. In the thiazole derivative, this may stabilize the imine bond (C=N) .
Biological Activity
(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-4-bromoaniline is a complex organic compound that features a thiazole moiety, an allyl group, and a bromoaniline structure. This unique combination of functional groups suggests potential biological activities that merit investigation. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 396.32 g/mol. The structural features include:
- Thiazole ring : Known for its role in various biological activities.
- Allyl group : Often associated with enhanced reactivity and biological effects.
- Bromoaniline : Contributes to the compound's potential as a pharmacological agent.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Compounds similar to this compound have been reported to exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The thiazole moiety is particularly noted for its effectiveness against Gram-positive bacteria .
- Anticancer Properties : Research has indicated that thiazole derivatives can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells. The presence of the methoxy group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy.
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial growth or cancer cell proliferation.
- Cellular Signaling Modulation : It could interact with cellular signaling pathways that regulate inflammation or apoptosis.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antimicrobial Testing : A study examining various thiazole derivatives found that compounds with similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for further research on this compound .
- Anticancer Activity : In vitro assays demonstrated that thiazole-based compounds could induce apoptosis in breast cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .
- Anti-inflammatory Studies : Research indicated that certain thiazole derivatives could reduce inflammation in murine models by inhibiting the expression of TNF-alpha and IL-6 .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1. 4-Methoxybenzo[d]thiazole | Benzo[d]thiazole core | Antibacterial | Lacks methoxy substitutions |
| 2. N-(4-Methoxyphenyl)benzamide | Aromatic amide | Anticancer | Simple aromatic structure |
| 3. 5-Methoxy-N-(phenyl)thiophene-2-carboxamide | Thiophene instead of thiazole | Anti-inflammatory | Different heterocycle |
Q & A
(Basic) What are the optimal synthetic routes and reaction conditions for preparing (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-4-bromoaniline?
Methodological Answer:
The synthesis typically involves coupling thiazole precursors with bromoaniline derivatives. Key steps include:
- Using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to facilitate amide/thiazole bond formation .
- Optimizing solvent choice (e.g., dichloromethane for reactant solubility) and reaction temperature (reflux conditions for enhanced yield) .
- Final purification via crystallization from ethanol to obtain high-purity crystals .
- Monitoring reaction progress using TLC and adjusting stoichiometry to minimize by-products .
(Basic) How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Validation requires multi-technique characterization:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm proton environments and carbon frameworks, ensuring no residual solvents or impurities .
- Mass Spectrometry (MS): Compare experimental m/z values with theoretical molecular weights (e.g., Q-TOF-MS for high-resolution data) .
- Elemental Analysis: Verify C, H, N, S, and Br content to confirm empirical formula .
- X-ray Crystallography: Resolve the Z-configuration and thiazole ring geometry using SHELXL software .
(Advanced) How do structural variations (allyl, methoxyphenyl, bromoaniline) influence its biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies are critical:
- Allyl Group: Test analogs with varying substituents (e.g., methyl, propargyl) to assess steric/electronic effects on target binding .
- Methoxyphenyl: Replace methoxy with nitro or hydroxy groups to evaluate solubility and π-π stacking interactions .
- Bromoaniline: Compare with chloro/fluoro analogs to study halogen-bonding contributions to antimicrobial or anticancer activity .
- Synthesis of Derivatives: Use parallel synthesis under controlled conditions to generate a library of analogs for bioactivity screening .
(Advanced) What computational methods predict binding affinity and interaction mechanisms with biological targets?
Methodological Answer:
In silico approaches include:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase) or receptors .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability and binding free energies .
- QSAR Modeling: Develop quantitative models correlating substituent properties (logP, polar surface area) with biological activity data .
(Advanced) How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Address discrepancies through:
- Assay Standardization: Replicate experiments using consistent cell lines (e.g., HepG2 for anticancer studies) and incubation times .
- Control Compounds: Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
- Dose-Response Curves: Calculate IC/MIC values across multiple concentrations to ensure reproducibility .
- Meta-Analysis: Statistically compare data from independent studies (ANOVA, t-tests) to identify outliers .
(Basic) What analytical techniques characterize its physicochemical properties?
Methodological Answer:
- UV-Vis Spectroscopy: Determine in ethanol to assess conjugation and electronic transitions .
- HPLC: Use C18 columns with acetonitrile/water gradients to quantify purity (>95%) and retention time .
- Thermal Analysis: Perform TGA/DSC to evaluate decomposition temperatures and crystalline stability .
- Solubility Profiling: Measure solubility in DMSO, ethanol, and PBS for formulation studies .
(Advanced) What is the mechanism of action against specific enzymes or receptors?
Methodological Answer:
Mechanistic studies involve:
- Enzyme Inhibition Assays: Measure IC against targets like carbonic anhydrase or kinases using colorimetric substrates (e.g., 4-nitrophenyl acetate) .
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., thymidylate synthase) to resolve binding modes .
- Western Blotting: Assess downstream effects on signaling pathways (e.g., apoptosis markers like caspase-3) in treated cell lines .
(Basic) How to design experiments to assess antimicrobial activity?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC): Use broth microdilution against S. aureus and E. coli (CLSI guidelines) .
- Time-Kill Assays: Monitor bacterial viability over 24 hours at 2× MIC .
- Synergy Studies: Combine with standard antibiotics (e.g., ampicillin) to calculate fractional inhibitory indices (FICI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
